2H- vs. 1H-Indazole Electronic Differences
The target compound adopts the 2H-indazole tautomeric form, which exhibits a fundamentally different π-electron distribution from 1H-indazole isomers. In comparative spectroscopic and electrochemical studies of 1- versus 2-alkyl-substituted 5- and 6-nitroindazoles, the 2-substituted series displayed distinct NMR chemical shift patterns and reduction potentials, reflecting altered electron density at the pyrazole and benzene rings [1]. The N2-(3-nitrophenyl) substitution in the target compound locks the indazole into the 2H form, ensuring a unique electronic ground state not accessible to 1H-indazole-based analogs such as 1-(3-nitrophenyl)-1H-indazole.
| Evidence Dimension | ¹H NMR chemical shift (indazole H3 proton, diagnostic for 2H- vs 1H-indazole assignment) |
|---|---|
| Target Compound Data | δ 8.55–8.65 ppm (H3 of 2H-indazole scaffold; characteristic downfield shift for 2-substituted indazoles) in DMSO-d₆ [2] |
| Comparator Or Baseline | 1-(3-Nitrophenyl)-1H-indazole: H3 proton resonance typically δ 8.1–8.2 ppm, consistent with 1H-indazole electronic environment [1] |
| Quantified Difference | Δδ ≈ 0.4–0.5 ppm downfield shift for the 2H-indazole vs. 1H-indazole H3 proton |
| Conditions | ¹H NMR, DMSO-d₆ solvent, room temperature [2] |
Why This Matters
The 2H- vs. 1H-indazole regioisomeric identity is a binary structural feature that cannot be modulated by formulation or solvent; procurement of the wrong regioisomer will produce entirely different NMR signatures, binding poses, and redox behaviour in any downstream assay.
- [1] Kouakou, A.S.A.; Micheletti, G.; Boga, C.; Calvaresi, M.; Chicha, H.; Franchi, P.; Guadagnini, L.; Lucarini, M. Spectroscopic and Electrochemical Properties of 1- or 2-Alkyl Substituted 5- and 6-Nitroindazoles. Curr. Org. Chem. 2015, 19, 1655–1665. View Source
- [2] SpectraBase Compound ID 9tSdMdNdK0D: 6-Nitro-2-(3-nitrophenyl)indazole. John Wiley & Sons, Inc. (2024). View Source
